molecular formula C15H22N2O2 B4769589 N',N'-diethyl-N-(4-propan-2-ylphenyl)oxamide

N',N'-diethyl-N-(4-propan-2-ylphenyl)oxamide

Cat. No.: B4769589
M. Wt: 262.35 g/mol
InChI Key: MAASUHIYANOGTF-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-(4-propan-2-ylphenyl)oxamide is an organic compound belonging to the oxamide family. Oxamides are characterized by the presence of two amide groups attached to a central carbon atom. This particular compound features a diethylamino group and a 4-propan-2-ylphenyl group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,N’-diethyl-N-(4-propan-2-ylphenyl)oxamide can be synthesized through a multi-step process involving the reaction of diethylamine with 4-isopropylbenzoyl chloride to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of N’,N’-diethyl-N-(4-propan-2-ylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-(4-propan-2-ylphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert the oxamide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxamides, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’,N’-diethyl-N-(4-propan-2-ylphenyl)oxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-(4-propan-2-ylphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-diethyl-N-(4-methylphenyl)oxamide
  • N,N’-diethyl-N-(4-ethylphenyl)oxamide
  • N,N’-diethyl-N-(4-tert-butylphenyl)oxamide

Uniqueness

N’,N’-diethyl-N-(4-propan-2-ylphenyl)oxamide is unique due to the presence of the 4-propan-2-ylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

N',N'-diethyl-N-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-5-17(6-2)15(19)14(18)16-13-9-7-12(8-10-13)11(3)4/h7-11H,5-6H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAASUHIYANOGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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